2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide
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Overview
Description
2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is an organic compound with a complex structure that includes a chloro group, a cyano group, and an isopropyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide typically involves the reaction of 2-chloroacetamide with 2-cyano-benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in DMF or DMSO.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-cyano-benzyl)-acetamide: Similar structure but lacks the isopropyl group.
2-Chloro-N-(2-cyano-benzyl)-N-cyclopropyl-acetamide: Contains a cyclopropyl group instead of an isopropyl group.
Uniqueness
2-Chloro-N-(2-cyano-benzyl)-N-isopropyl-acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-chloro-N-[(2-cyanophenyl)methyl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-10(2)16(13(17)7-14)9-12-6-4-3-5-11(12)8-15/h3-6,10H,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWJSODBOLDISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1C#N)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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